14-Methoxymetopon is an experimental opioid compound developed in the mid-1990s by Professor Helmut Schmidhammer and his team at the University of Innsbruck. It is a derivative of metopon, designed to enhance analgesic properties while aiming to reduce side effects typically associated with opioid medications. This compound is classified as a potent mu-opioid receptor agonist, exhibiting a significantly higher potency than morphine, particularly in systemic and central nervous system applications .
The synthesis of 14-methoxymetopon involves several key steps:
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. These reactions are crucial for modifying the functional groups that determine the pharmacological characteristics of the compound.
The molecular formula for 14-methoxymetopon is with a molecular weight of approximately 329.4 g/mol. The IUPAC name is (4R,4aS,7aR,12bR)-9-hydroxy-4a-methoxy-3,7a-dimethyl-1,2,4,5,6,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one.
14-Methoxymetopon participates in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
14-Methoxymetopon acts primarily as a mu-opioid receptor agonist. Its mechanism involves binding to the mu-opioid receptor, leading to analgesic effects that are significantly more potent than those of morphine—up to 500-fold greater when administered systemically and over a million-fold more potent through spinal or supraspinal routes . The compound's selectivity profile differs from traditional opioids; it shows resistance to certain antagonists like 3-O-methylnaltrexone and demonstrates unique interactions with opioid receptor subtypes .
14-Methoxymetopon has significant potential in scientific research:
14-Methoxymetopon (HS198) emerged from targeted molecular modifications of the morphinan scaffold by Professor Helmut Schmidhammer’s team at the University of Innsbruck in the mid-1990s. This semi-synthetic opioid was designed to optimize interactions with opioid receptors by introducing a 14-methoxy group into the metopon structure (5-methylhydromorphone) [2] [3]. Initial pharmacological characterization revealed exceptional potency: systemic administration in murine models demonstrated ~500-fold greater analgesic efficacy than morphine, while spinal/supraspinal routes showed up to 1,000,000-fold increased activity [3] [4]. This unprecedented potency profile distinguished it from classical opioids like morphine and spurred further research into its mechanism.
The compound’s development exemplified structure-activity relationship (SAR) optimization. Key synthetic steps involved catalytic dehalogenation to produce tritiated versions for binding studies (specific radioactivity: 15.9 Ci/mmol), confirming subnanomolar affinity for μ-opioid receptors (MOR) [9]. Patent protection (US Patent 5,886,001) underscored its therapeutic potential as a novel analgesic with reduced typical opioid liabilities [2].
Table 1: Analgesic Potency of 14-Methoxymetopon Relative to Reference Opioids
Administration Route | 14-Methoxymetopon ED₅₀ | Morphine ED₅₀ | Potency Multiplier |
---|---|---|---|
Systemic (mice) | 0.002 mg/kg | 1.0 mg/kg | ~500x |
Spinal (mice) | 0.000001 mg/kg | 1.0 mg/kg | ~1,000,000x |
Supraspinal (mice) | 0.0000008 mg/kg | 1.0 mg/kg | ~1,250,000x |
Data compiled from in vivo murine models [3] [4] [8].
14-Methoxymetopon belongs to the 14-oxygenated-N-methylmorphinan-6-one class, sharing core features with morphine but with critical modifications enhancing receptor engagement:
Table 2: Structural Evolution from Morphine to 14-Methoxymetopon
Compound | R₁ (C-5) | R₂ (C-6) | R₃ (C-14) | Key Pharmacological Change |
---|---|---|---|---|
Morphine | H | OH | OH | Baseline agonist |
Metopon | CH₃ | =O | OH | ↑ Metabolic stability |
Oxymorphone | H | =O | OH | ↑ MOR affinity vs. morphine |
14-Methoxymetopon | CH₃ | =O | OCH₃ | ↑↑↑ Potency; biased agonism |
Structural modifications based on morphinan numbering [1] [5] [10].
Stereochemistry is critical: the 14β-methoxy configuration optimizes binding to MOR’s orthosteric site, as confirmed by molecular docking studies. The phenethyl group in advanced derivatives (e.g., N-phenethyl-14-MM) further modulates δ-opioid receptor (DOR) activity, converting selective MOR ligands into dual MOR/DOR agonists [10].
14-Methoxymetopon redefined expectations for opioid efficacy/safety dissociation through three key mechanisms:1. Receptor Selectivity and Signaling Bias:- Subnanomolar MOR affinity (Kᵢ = 0.43 nM) with >100-fold selectivity over DOR/KOR [9].- Enhanced G-protein coupling (EC₅₀ = 70.9 nM in [³⁵S]GTPγS assays) with minimal β-arrestin recruitment, correlating with reduced respiratory depression and constipation [3] [9].2. Functional Dissociation of Effects:- Analgesia without proportional side effects: ceiling effects observed in gastrointestinal transit assays (maximal inhibition: 65% vs. >90% for morphine) [3] [4].- Behavioral studies in rats showed equivalent analgesia to morphine at 1/500th the dose, with no anxiogenic effects and reduced motor impairment [7].3. Molecular Probes and Drug Design:- Tritiated versions enabled precise mapping of MOR binding domains [9].- Antisense studies confirmed activity dependence on MOR-1 splice variants (exons 1/2/8) [4].- Inspired optimized derivatives (e.g., 14-phenylpropoxymetopon, PPOM) with etorphine-surpassing potency [6].
Table 3: In Vitro Binding and Activation Profiles at Human Opioid Receptors
Compound | MOR Kᵢ (nM) | DOR Kᵢ (nM) | KOR Kᵢ (nM) | MOR [³⁵S]GTPγS EC₅₀ (nM) |
---|---|---|---|---|
Morphine | 4.5 | 225 | 95 | 250 |
14-Methoxymetopon | 0.01 | 13.3 | 25.2 | 0.43 |
N-Phenethyl-14-MM (4a) | 0.12 | 1.45 | 38.7 | 9.54* |
14-Phenylpropoxymetopon | 0.008 | 0.9 | 0.6 | Not reported |
Kᵢ values from competitive binding assays; EC₅₀ from G-protein activation [6] [9] [10].*Dual MOR/DOR agonist [10].*
These attributes position 14-methoxymetopon as both a pharmacological tool and a template for next-generation analgesics. Its unique SAR informs ongoing efforts to develop bifunctional ligands (e.g., MOR/DOR agonists) that retain potent analgesia while minimizing adverse effects [1] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0